molecular formula C16H13O4- B14695234 4-[(1-Phenylethoxy)carbonyl]benzoate CAS No. 33533-59-4

4-[(1-Phenylethoxy)carbonyl]benzoate

Cat. No.: B14695234
CAS No.: 33533-59-4
M. Wt: 269.27 g/mol
InChI Key: IMNIQEZGAZWRRE-UHFFFAOYSA-M
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Description

4-[(1-Phenylethoxy)carbonyl]benzoate is an organic compound with the molecular formula C16H14O4. It is a derivative of benzoic acid and is characterized by the presence of a phenylethoxy group attached to the carbonyl carbon of the benzoate moiety . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Phenylethoxy)carbonyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Phenylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating mixture.

    Sulfonation: Fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).

Major Products Formed

Scientific Research Applications

4-[(1-Phenylethoxy)carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-Phenylethoxy)carbonyl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Phenylethoxy)carbonyl]benzoate is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and physical properties compared to other benzoate derivatives.

Properties

CAS No.

33533-59-4

Molecular Formula

C16H13O4-

Molecular Weight

269.27 g/mol

IUPAC Name

4-(1-phenylethoxycarbonyl)benzoate

InChI

InChI=1S/C16H14O4/c1-11(12-5-3-2-4-6-12)20-16(19)14-9-7-13(8-10-14)15(17)18/h2-11H,1H3,(H,17,18)/p-1

InChI Key

IMNIQEZGAZWRRE-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

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